molecular formula C12H16O2 B13594460 (1-(3-Methoxybenzyl)cyclopropyl)methanol

(1-(3-Methoxybenzyl)cyclopropyl)methanol

Cat. No.: B13594460
M. Wt: 192.25 g/mol
InChI Key: UEGBKMXMFJCXGI-UHFFFAOYSA-N
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Description

(1-(3-Methoxybenzyl)cyclopropyl)methanol: is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol This compound features a cyclopropyl group attached to a methanol moiety, with a 3-methoxybenzyl substituent on the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Methoxybenzyl)cyclopropyl)methanol typically involves the reaction of 3-methoxybenzyl chloride with cyclopropylmethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: NBS

Major Products Formed:

    Oxidation: Aldehydes, ketones

    Reduction: Cyclopropylmethanol derivatives

    Substitution: Brominated derivatives

Scientific Research Applications

Chemistry: (1-(3-Methoxybenzyl)cyclopropyl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel molecules .

Biology: In biological research, this compound can be used as a probe to study the interactions of cyclopropyl-containing molecules with biological targets. Its methoxybenzyl group can enhance the compound’s affinity for certain enzymes or receptors .

Medicine: The compound’s structure can be modified to create analogs with improved pharmacological properties .

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of specialty chemicals, agrochemicals, and materials .

Mechanism of Action

The mechanism of action of (1-(3-Methoxybenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The methoxybenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

  • (1-(3-Methoxyphenyl)cyclopropyl)methanol
  • (1-(3-Methoxybenzyl)cyclopropyl)ethanol
  • (1-(3-Methoxybenzyl)cyclopropyl)amine

Comparison: Compared to similar compounds, (1-(3-Methoxybenzyl)cyclopropyl)methanol is unique due to its specific substitution pattern and the presence of both a cyclopropyl and methoxybenzyl group. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

[1-[(3-methoxyphenyl)methyl]cyclopropyl]methanol

InChI

InChI=1S/C12H16O2/c1-14-11-4-2-3-10(7-11)8-12(9-13)5-6-12/h2-4,7,13H,5-6,8-9H2,1H3

InChI Key

UEGBKMXMFJCXGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC2(CC2)CO

Origin of Product

United States

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